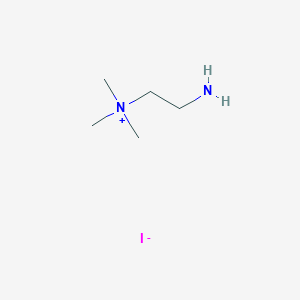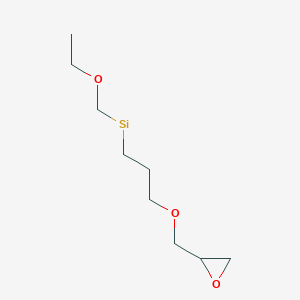
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol is a fluorinated diol compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol typically involves the fluorination of undecane-1,4-diol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into other functional groups, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance coatings and lubricants due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s hydrophobicity and resistance to degradation. These properties allow it to interact with various molecular targets and pathways, making it useful in applications that require stability and resistance to harsh conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- Perfluorodecalin
- Perfluorooctane
Uniqueness
Compared to similar compounds, 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol offers a unique combination of high fluorine content and diol functionality. This makes it particularly valuable in applications requiring both hydrophobicity and the ability to form hydrogen bonds.
Eigenschaften
CAS-Nummer |
134298-52-5 |
|---|---|
Molekularformel |
C11H11F13O2 |
Molekulargewicht |
422.18 g/mol |
IUPAC-Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecane-1,4-diol |
InChI |
InChI=1S/C11H11F13O2/c12-6(13,4-5(26)2-1-3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2 |
InChI-Schlüssel |
AQUZYAPCSLULGO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)






![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)




